molecular formula C13H20N4O2 B215233 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methylnicotinamide

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methylnicotinamide

Cat. No. B215233
M. Wt: 264.32 g/mol
InChI Key: MQWLNYSXEWATPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methylnicotinamide, also known as HMN-176, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMN-176 is a derivative of nicotinamide, a form of vitamin B3, and is synthesized through a specific method.

Mechanism of Action

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methylnicotinamide works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, this compound prevents cancer cells from repairing DNA damage caused by chemotherapy drugs, leading to cell death. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in both animal and human studies. In addition to its cancer-fighting properties, this compound has been shown to have anti-inflammatory effects and can improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methylnicotinamide in lab experiments is its high purity and well-established synthesis method. However, one limitation is that this compound is a relatively new compound and further research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methylnicotinamide. One area of interest is its potential use in combination therapy with other cancer drugs. Additionally, research is needed to determine the optimal dosage and treatment regimen for this compound. Finally, further studies are needed to explore the potential applications of this compound in other fields, such as inflammation and metabolic disorders.
In conclusion, this compound is a promising compound with potential applications in cancer treatment and other fields. Its well-established synthesis method, low toxicity profile, and unique mechanism of action make it an attractive candidate for further research. As more studies are conducted, the full potential of this compound may be realized, leading to new and innovative treatments for a variety of diseases.

Synthesis Methods

The synthesis of 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methylnicotinamide involves the reaction of nicotinamide with 2-chloroethylpiperazine in the presence of a catalyst. The resulting product is then treated with methyl iodide to yield this compound. This method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methylnicotinamide has been extensively studied for its potential applications in cancer treatment. Research has shown that this compound can inhibit the growth of cancer cells by targeting DNA replication and repair mechanisms. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.

properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

6-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C13H20N4O2/c1-14-13(19)11-2-3-12(15-10-11)17-6-4-16(5-7-17)8-9-18/h2-3,10,18H,4-9H2,1H3,(H,14,19)

InChI Key

MQWLNYSXEWATPZ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CN=C(C=C1)N2CCN(CC2)CCO

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)N2CCN(CC2)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.